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molecular formula C15H10FNO3 B1683874 Prinaberel CAS No. 524684-52-4

Prinaberel

Cat. No. B1683874
M. Wt: 271.24 g/mol
InChI Key: MQIMZDXIAHJKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148247B2

Procedure details

Hydrofluoric acid (48 wt. % in water, 1 mL) was added into a solution of 5-{([tert-butyl(dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)sily]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole (1.5 g, 3.0 mmol), THF (6 mL) and acetonitrile (3 mL). The reaction mixture was stirred at 65° C. for 8 h, and then poured into water. The precipitated solid was filtered off and dried. Crystallization of the product from acetone/ethyl ether gave a white solid (0.72 g, 81% yield, m.p. 249–251° C.); MS m/e 272 (M+H)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
([tert-butyl(dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)sily]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

Identifiers

REACTION_CXSMILES
F.[Si](O[C:10]1[C:15]2[N:16]=[C:17]([C:19]3[CH:24]=[CH:23][C:22]([O:25][Si](C(C)(C)C)(C)C)=[C:21]([F:33])[CH:20]=3)[O:18][C:14]=2[C:13]([CH:34]=[CH2:35])=[CH:12][CH:11]=1)(C(C)(C)C)(C)C.C1C[O:39]CC1.C(#N)C>O>[F:33][C:21]1[CH:20]=[C:19]([C:17]2[O:18][C:14]3[C:13]([CH:34]=[CH2:35])=[CH:12][C:11]([OH:39])=[CH:10][C:15]=3[N:16]=2)[CH:24]=[CH:23][C:22]=1[OH:25]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
F
Name
([tert-butyl(dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)sily]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole
Quantity
1.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C2=C1N=C(O2)C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)F)C=C
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallization of the product from acetone/ethyl ether

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C=1OC2=C(N1)C=C(C=C2C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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